molecular formula C12H7F3N2O3 B1331590 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid CAS No. 914636-59-2

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid

Cat. No. B1331590
M. Wt: 284.19 g/mol
InChI Key: HSYRXBMFGXXHBW-UHFFFAOYSA-N
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Description

“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” is a chemical compound with the CAS number 914636-59-2 . It is also known as "4-([4-(Tri?uoromethyl)pyrimidin-2-yl]oxy)benzoic acid" .


Synthesis Analysis

The synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones has been reported . Two strategies were used: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate, and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The cyclocondensation strategy was found to be not feasible .


Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .


Physical And Chemical Properties Analysis

The molecular formula of “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” is C12H7F3N2O3 . Its average mass is 284.191 Da and its monoisotopic mass is 284.040863 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Substituted Pyrimidin-2-yl Benzoic Acids : A new approach for synthesizing 2-(pyrimidin-2-yl)benzoic acids, including derivatives of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid, has been developed. This method uses ring contraction and intramolecular condensation, facilitating the formation of various structurally complex compounds (Hordiyenko et al., 2020).

  • Regioselective Synthesis : Novel protocols have been created for the regioselective synthesis of polyfunctionally substituted pyrimidines, which can be relevant for the synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid. These methods offer high yields and short reaction times, essential for efficient chemical synthesis (Quiroga et al., 2007).

  • Synthesis Optimization : The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, closely related to 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid, has been optimized. This includes modifications in the synthetic pathway, post-treatment, and yield improvement, which are crucial for large-scale production and practical applications (Liu et al., 2020).

Applications in Material Science and Sensors

  • Luminescent Properties : Certain benzoic acid derivatives exhibit luminescent properties. These compounds, including analogues of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid, have potential applications in material sciences, particularly in the development of new luminescent materials (Chen et al., 2009).

  • Multiresponsive Luminescent Sensor : A coordination polymer involving a derivative similar to 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid has been developed as a multiresponsive luminescent sensor. This polymer can detect pollutant anions, demonstrating the potential of such compounds in environmental monitoring and safety applications (Chen et al., 2016).

Biomedical Research and Applications

  • Inhibition of Biological Targets : Derivatives of pyrimidin-2-yl benzoic acid have been studied for their potential as inhibitors of biological targets such as dihydrofolate reductase and thymidylate synthase. These findings can guide the development of new drugs and therapeutic agents (Gangjee et al., 2008).

  • Corrosion Inhibition : Certain pyrimidin derivatives have shown efficacy as corrosion inhibitors, which could be relevant for the derivatives of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid. This application is significant in material preservation and industrial processes (Ashassi-Sorkhabi et al., 2005).

Safety And Hazards

According to the safety data sheet, this compound may cause respiratory irritation (H335), is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While specific future directions for “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” are not available, it’s worth noting that pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives . This suggests potential future applications in the development of new pharmaceuticals and therapeutics .

properties

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRXBMFGXXHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650497
Record name 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid

CAS RN

914636-59-2
Record name 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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